molecular formula C15H15N7 B2644909 2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine CAS No. 2380061-95-8

2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine

Cat. No. B2644909
CAS RN: 2380061-95-8
M. Wt: 293.334
InChI Key: SHMCTCKWTBFQSA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a kinase inhibitor that has shown promising results in the treatment of several diseases.

Mechanism of Action

2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine works by inhibiting specific kinases that play a crucial role in the growth and survival of cancer cells. This compound targets the ATP binding site of kinases, which prevents their activation and subsequent downstream signaling. By inhibiting these kinases, 2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of specific kinases, which can lead to the inhibition of cancer cell growth. This compound has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases and autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine in lab experiments is its specificity for certain kinases. This compound can selectively inhibit the activity of specific kinases, which can lead to more targeted and effective treatments. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of this compound.

Future Directions

There are several future directions for the research and development of 2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine. One potential direction is the investigation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Another direction is the development of more efficient and targeted delivery methods for this compound. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in clinical settings.

Synthesis Methods

The synthesis of 2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine involves several steps. The first step involves the reaction of 4-cyanopyridine with sodium azide to form 4-azidopyridine. The second step involves the reaction of 4-azidopyridine with 4-(bromomethyl)cyclopropylamine to form 4-(cyclopropylmethyl)-1-azido-3-pyridinylamine. The final step involves the reduction of 4-(cyclopropylmethyl)-1-azido-3-pyridinylamine with palladium on carbon to form 2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine.

Scientific Research Applications

2-Cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties. This compound has shown promising results in inhibiting the growth of cancer cells by targeting specific kinases. It has also shown potential in the treatment of inflammatory diseases and autoimmune disorders.

properties

IUPAC Name

2-cyclopropyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7/c1-2-11(1)15-17-8-5-14(19-15)18-9-12-10-22(21-20-12)13-3-6-16-7-4-13/h3-8,10-11H,1-2,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMCTCKWTBFQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)NCC3=CN(N=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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